N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide
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Description
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide, also known as BDBES, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Scientific Research Applications
- Chalcones, like the one synthesized from this compound, belong to the flavonoid family and possess diverse pharmacological activities. They have been studied for their potential as anticancer agents . Further research could explore their specific mechanisms of action and potential applications in cancer therapy.
- Quinoline derivatives, including those containing the benzodioxole nucleus, exhibit antimicrobial properties . Investigating the antibacterial, antifungal, and antiviral effects of this compound could provide valuable insights for drug development.
- Benzodioxole-containing compounds often display antioxidant activity. Researchers could explore the radical-scavenging properties of this compound and its potential role in oxidative stress-related diseases .
- Schistosomiasis, caused by parasitic flatworms, affects millions worldwide. Investigating whether this compound has any efficacy against schistosomiasis could contribute to new treatment strategies .
Anticancer Activity
Antimicrobial Properties
Antioxidant Potential
Schistosomiasis Treatment
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-14(13-2-1-7-20-13)15-5-6-17-10-3-4-11-12(8-10)19-9-18-11/h1-4,7-8H,5-6,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMRNXWEQZHMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide |
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